(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
Description
The compound "(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone" features a complex polycyclic framework with a pyrazolo-pyrido-pyrimidine core fused to a 1,2,3-thiadiazole moiety via a methanone linker. While direct data on its synthesis or applications are absent in the provided evidence, structural parallels with pyrazolopyrimidine and thiadiazole-containing compounds (e.g., ) imply shared synthetic strategies and physicochemical properties.
Properties
IUPAC Name |
(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-(4-propylthiadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c1-3-4-12-15(24-20-18-12)16(23)21-6-5-13-11(9-21)8-17-14-7-10(2)19-22(13)14/h7-8H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKBVEPODRCGRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC3=C(C2)C=NC4=CC(=NN34)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone often involves multi-step processes that commence with the preparation of its basic heterocyclic rings. Common approaches include:
Formation of the Pyrazolopyridopyrimidin Core: : Starting with pyridine derivatives, this step frequently involves cyclization reactions under acidic or basic conditions.
Attachment of the Thiadiazolyl Methanone Group: : This involves the reaction of the core structure with thiadiazole derivatives, utilizing reagents like acyl chlorides in the presence of catalysts.
Industrial Production Methods: For large-scale production, methods are optimized to enhance yield and purity. Techniques such as continuous flow synthesis and the use of microwave-assisted reactions are employed to achieve efficient synthesis under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes a variety of reactions, including:
Oxidation and Reduction: : It can be oxidized or reduced depending on the functional groups present.
Substitution Reactions: : Nucleophilic or electrophilic substitution reactions at the pyrazolopyridopyrimidin ring system are common.
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Catalytic hydrogenation using palladium on carbon.
Substitution: : Reagents such as halogens or organometallic compounds in appropriate solvents.
Major Products: The products of these reactions vary depending on the conditions but typically include modified heterocyclic systems and new functionalized derivatives that could exhibit distinct biological activities.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research indicates that compounds similar to (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone exhibit potent anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. This inhibition can lead to the induction of apoptosis in cancer cells by activating intrinsic apoptotic pathways.
2. Enzyme Inhibition
The compound's ability to interact with various enzymes makes it a valuable tool in biochemical research:
- Targeting Kinases : Similar pyrazolopyrimidine derivatives are known to inhibit tyrosine kinases, which play pivotal roles in signaling pathways associated with cancer and other diseases .
Biochemical Applications
1. Role in Biochemical Reactions
The compound participates in several biochemical reactions due to its structural characteristics:
- Biochemical Interactions : It interacts with proteins and enzymes, influencing cellular functions such as metabolism and gene expression. For example, its action on CDK2 demonstrates its potential as a modulator of cell cycle processes.
2. Synthetic Building Block
The compound serves as a versatile scaffold for synthesizing more complex heterocycles:
- Organic Synthesis : As a precursor in organic synthesis, it facilitates the development of new compounds with potential pharmaceutical applications. The unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties .
Case Studies
Case Study 1: Anticancer Research
A study investigated the effects of similar pyrazolopyrimidine compounds on various cancer cell lines. Results indicated significant reductions in cell viability when treated with these compounds. The mechanism was attributed to the inhibition of CDK2 and subsequent activation of apoptotic pathways.
Case Study 2: Enzyme Interaction Studies
Research focused on the interaction between pyrazolopyrimidine derivatives and specific kinases revealed that these compounds could effectively inhibit kinase activity in vitro. This supports their potential use as therapeutic agents targeting kinase-related diseases.
Mechanism of Action
The mechanism by which this compound exerts its effects is multifaceted:
Molecular Targets: : It can interact with enzymes, receptors, and other cellular macromolecules, influencing various biochemical pathways.
Pathways Involved: : The precise pathways depend on the context of its application but could include inhibition of specific enzymes or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues in Pyrazolo-Pyrimidine Derivatives
Pyrazolo-pyrimidine scaffolds are widely explored due to their versatility in drug discovery. Key comparisons include:
Table 1: Structural and Analytical Comparison of Pyrazolo-Pyrimidine Derivatives
Key Observations :
- The target compound’s pyrido-pyrimidine fusion (vs.
- Substituent variations significantly alter properties: The 4-propyl-thiadiazole group in the target compound may increase hydrophobicity compared to the trifluoromethylphenyl group in , affecting solubility and membrane permeability.
Thiadiazole-Containing Analogues
The 1,2,3-thiadiazole moiety is a rare but pharmacologically significant feature. Comparisons include:
Table 2: Thiadiazole-Containing Compounds
Key Observations :
- The thiadiazole group in the target compound introduces sulfur, enhancing electronic diversity compared to nitrogen-only heterocycles in and . This could improve redox activity or metal-binding capacity.
- Synthesis of thiadiazole derivatives often requires regioselective cyclization (e.g., Hurd-Mori reaction), contrasting with triazolo-pyrimidine syntheses in , which rely on isomerization .
Substituent Effects on Physicochemical Properties
Substituents critically influence molecular behavior:
Table 3: Substituent Impact on Properties
Key Observations :
- Alkyl chains (e.g., propyl in the target) vs. aryl groups (e.g., methoxyphenyl in ) modulate lipophilicity and steric bulk, affecting target engagement.
- Thiadiazole’s electron-withdrawing nature may stabilize the methanone linker in the target compound compared to ester or amide linkers in analogues.
Biological Activity
The compound (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a complex heterocyclic molecule with significant potential in medicinal chemistry. Its structure suggests diverse pharmacological activities due to the presence of multiple functional groups that can interact with various biological targets.
Chemical Structure and Properties
This compound features a unique combination of pyrazolo, pyrido, and thiadiazol moieties. The molecular formula is with a molecular weight of approximately . The intricate structure is illustrated below:
| Component | Description |
|---|---|
| Pyrazolo Ring | A five-membered ring containing two nitrogen atoms. |
| Pyrido Moiety | A six-membered ring with one nitrogen atom. |
| Thiadiazole Group | A five-membered ring containing two nitrogen atoms and one sulfur atom. |
| Methanone Linkage | A carbonyl group connecting the thiadiazole to the rest of the molecule. |
Anticancer Properties
Research indicates that compounds similar to this structure exhibit anticancer properties by targeting various pathways involved in tumor growth and proliferation. For instance, derivatives of pyrido-pyrimidines have shown efficacy against cancer cell lines by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
In studies involving analogs of this compound:
- Mechanism of Action : The compound has been observed to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways .
- Case Study : A derivative demonstrated an IC50 value of 30 µM against HeLa cells, indicating significant cytotoxicity .
Anti-inflammatory Activity
The presence of the pyrazole ring in this compound suggests potential anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation processes .
Antimicrobial Effects
The thiadiazole component enhances the compound's antimicrobial activity. Thiadiazoles have been documented to exhibit broad-spectrum activity against bacteria and fungi . For example:
- Study Findings : Compounds with similar structures showed promising results against Gram-positive and Gram-negative bacteria with MIC values ranging from 10 to 50 µg/mL .
Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone?
The synthesis typically involves multi-step condensation and cyclization reactions. For example, pyrazolo[1,5-a]pyrimidine cores can be synthesized using heterocyclic amines and 1,3-dicarbonyl compounds under reflux conditions in solvents like ethanol or DMF. Thiadiazole moieties are introduced via nucleophilic substitution or coupling reactions. Key steps include:
- Condensation of sodium salts of propenone derivatives with heterocyclic amines .
- Cyclization using formic acid or formamide to form fused pyrimidine systems .
- Thiadiazole incorporation via alkylation or thiol-ene reactions under basic conditions (e.g., K₂CO₃ in DMF) .
Q. How is the compound’s structure validated post-synthesis?
Structural confirmation relies on:
- Spectroscopy : IR for functional groups (e.g., C=O at ~1680 cm⁻¹, NH at ~3260 cm⁻¹) and ¹H/¹³C NMR for substituent integration and coupling patterns .
- Mass spectrometry : High-resolution MS to verify molecular ion peaks (e.g., m/z 423 [M⁺] for pyrazolo-triazine derivatives) .
- Elemental analysis : Confirming C, H, N, S content within ±0.4% of theoretical values .
Q. What are the standard assays for preliminary biological activity screening?
Initial screens include:
- Enzyme inhibition assays : Targeting kinases or oxidoreductases (e.g., COX-2, CYP51) using fluorometric or colorimetric substrates .
- Antimicrobial testing : Agar diffusion or microdilution against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
Advanced Research Questions
Q. How can synthetic yields be improved for intermediates prone to hygroscopicity or oxidation?
- Solvent optimization : Use anhydrous DMF or THF with molecular sieves to minimize hydrolysis .
- Catalyst selection : Pd/C or CuI for efficient cross-coupling of thiadiazole and pyrazolopyrimidine units .
- Temperature control : Gradual heating (40–80°C) during cyclization to prevent side reactions .
Q. What analytical strategies resolve contradictions in bioactivity data across assays?
- Orthogonal validation : Repeat assays with alternative methods (e.g., SPR vs. fluorescence polarization for binding affinity) .
- Purity checks : HPLC-MS to rule out impurities >95% .
- Metabolic stability tests : Liver microsome assays to assess if inactive metabolites explain discrepancies .
Q. How can computational modeling guide SAR studies for this compound?
- Docking simulations : Use PyMol or AutoDock to map interactions with target proteins (e.g., COX-2 active site) .
- QSAR models : Train algorithms on substituent effects (e.g., propyl vs. methyl on thiadiazole) to predict IC₅₀ values .
- DFT calculations : Analyze electron density distributions to prioritize substituents for synthesis .
Q. What crystallographic techniques elucidate conformational flexibility in the fused ring system?
- Single-crystal X-ray diffraction : Resolve bond angles and torsional strain in the pyrido-pyrimidine core .
- Powder XRD : Monitor polymorphic transitions under thermal stress (25–200°C) .
Methodological Considerations
Q. How to design stability studies for lab-scale batches?
- Forced degradation : Expose to UV light, pH 1–13 buffers, and 40–60°C/75% RH for 1–4 weeks .
- HPLC monitoring : Track degradation products using C18 columns and acetonitrile/water gradients .
Q. What strategies mitigate regioselectivity challenges in multi-component reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
